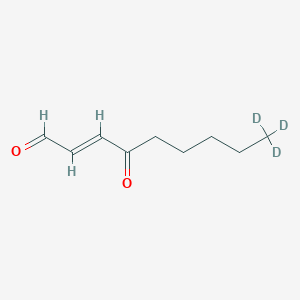

4-oxo-2-Nonenal-d3

Description

Context of Lipid Peroxidation and Oxidative Stress

In biological systems, a delicate balance exists between the production of reactive oxygen species (ROS) and the body's ability to neutralize them with antioxidants. nih.gov When this equilibrium shifts in favor of ROS, a state known as oxidative stress occurs. nih.gov This imbalance can lead to cellular damage through the oxidation of essential macromolecules like lipids, proteins, and nucleic acids. nih.gov

Lipid peroxidation is a primary consequence of oxidative stress, involving the degradation of lipids, particularly polyunsaturated fatty acids (PUFAs) found in cell membranes. nih.govwikipedia.org This process is initiated by free radicals, which attack the lipids and set off a chain reaction, resulting in the formation of lipid hydroperoxides. nih.govwikipedia.org These unstable molecules then decompose into a variety of secondary products, including a class of highly reactive compounds known as aldehydes. nih.govmdpi.com The accumulation of these byproducts is a key indicator of oxidative damage and has been implicated in the pathology of numerous diseases. nih.gov

Significance of α,β-Unsaturated Aldehydes as Mediators of Oxidative Damage and Signaling

Among the products of lipid peroxidation, α,β-unsaturated aldehydes are particularly significant due to their dual role as both damaging agents and signaling molecules. nih.gov These compounds are highly electrophilic, meaning they readily react with nucleophilic groups in other molecules. nih.gov This reactivity allows them to form adducts with proteins, lipids, and DNA, which can alter their structure and function, leading to cellular dysfunction and cytotoxicity. nih.govcreative-proteomics.com

However, the accumulation of these aldehydes also serves as a signal of cellular stress. nih.gov At low concentrations, they can activate cellular defense pathways that upregulate antioxidant proteins, providing an adaptive response to oxidative stress. nih.gov This signaling function highlights the complex role of α,β-unsaturated aldehydes, which can be either detrimental or protective depending on their concentration and the cellular context. nih.gov Their ability to modify proteins critical for cellular homeostasis places them at the center of a systems-based approach to understanding the broader consequences of oxidative stress. nih.gov

Introduction to 4-oxo-2-Nonenal (B12555) (4-ONE) as a Key Lipid Peroxidation Product

4-oxo-2-nonenal (4-ONE) is a prominent α,β-unsaturated aldehyde that arises from the iron-mediated decomposition of hydroperoxides of n-6 polyunsaturated fatty acids, such as linoleic and arachidonic acid. nih.govacs.orgnih.gov It is formed alongside other well-known aldehydes like 4-hydroxy-2-nonenal (HNE) via a common intermediate, 4-hydroperoxy-2-nonenal (B23920) (HPNE). nih.govnih.gov

Research has confirmed that 4-ONE is a major and highly reactive product of lipid hydroperoxide breakdown. acs.orgacs.org Its chemical structure, featuring both an aldehyde and a ketone functional group, makes it a more potent protein modifier and cross-linking agent than HNE. nih.gov This high reactivity means 4-ONE can readily form adducts with biomolecules, particularly with the lysine (B10760008) residues of proteins, leading to structural and functional alterations. nih.govresearchgate.net The formation of these adducts has been implicated in the pathology of conditions associated with oxidative stress, such as neurodegenerative disorders and atherosclerosis. nih.govnih.gov

Role of Deuterated 4-oxo-2-Nonenal (4-oxo-2-Nonenal-d3) in Research

In the field of analytical biochemistry and toxicology, accurate quantification of endogenous molecules is paramount. This compound is a deuterated form of 4-ONE, meaning specific hydrogen atoms in its structure have been replaced with deuterium (B1214612), a stable isotope of hydrogen. This isotopic labeling makes this compound slightly heavier than its naturally occurring counterpart.

This difference in mass is the key to its utility in research, particularly in techniques like liquid chromatography-mass spectrometry (LC-MS/MS). In these analyses, this compound is used as an internal standard. A known amount of the deuterated compound is added to a biological sample (e.g., plasma, tissue homogenate) before processing. Because this compound is chemically identical to 4-ONE, it behaves the same way during extraction, purification, and analysis.

During mass spectrometry analysis, the instrument can differentiate between the natural, lighter 4-ONE and the heavier, deuterated internal standard. By comparing the signal intensity of the endogenous 4-ONE to that of the known amount of added this compound, researchers can calculate the precise concentration of 4-ONE in the original sample. This method corrects for any loss of analyte during sample preparation, ensuring highly accurate and reproducible measurements of this important biomarker of lipid peroxidation.

Interactive Data Table: Comparison of Key Lipid Peroxidation Aldehydes

| Feature | 4-oxo-2-nonenal (4-ONE) | 4-hydroxy-2-nonenal (HNE) | Malondialdehyde (MDA) |

| Precursor | n-6 PUFAs (e.g., Linoleic Acid) | n-6 PUFAs (e.g., Arachidonic Acid) | PUFAs |

| Reactivity | Highly reactive, potent cross-linker | Reactive | Reactive, but less so than ONE/HNE |

| Primary Target | Protein Lysine Residues | Protein Cysteine, Histidine, Lysine | Proteins and DNA |

| Key Role | Protein modification and cross-linking | Cell signaling, cytotoxicity | General marker of oxidative stress |

Structure

3D Structure

Propriétés

IUPAC Name |

(E)-9,9,9-trideuterio-4-oxonon-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-6-9(11)7-5-8-10/h5,7-8H,2-4,6H2,1H3/b7-5+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEPPVOUBHWNCAW-PKJLGKQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)C=CC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CCCCC(=O)/C=C/C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Analytical Methodologies for 4 Oxo 2 Nonenal Quantification and Research

Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) mass spectrometry is a highly specific and sensitive technique for the quantitative analysis of endogenous compounds. tandfonline.com This method involves the use of a stable isotope-labeled internal standard, such as 4-oxo-2-Nonenal-d3, which is chemically identical to the analyte of interest but has a different mass. labscoop.com The internal standard is added to the sample at a known concentration at the beginning of the sample preparation process, allowing for the correction of analyte loss during extraction, derivatization, and analysis. tandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and identification of volatile and thermally stable compounds. For the analysis of 4-ONE, derivatization is often required to increase its volatility and thermal stability. A common derivatization procedure involves reaction with pentafluorobenzyl-hydroxylamine-HCl followed by trimethylsilylation. nih.gov

In a typical GC-MS method, the derivatized 4-ONE and its deuterated internal standard are separated on a capillary column and subsequently ionized and detected by a mass spectrometer. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard. This approach has been successfully applied to the analysis of related lipid peroxidation products like 4-hydroxy-2-nonenal (HNE) in various biological matrices, demonstrating good linearity, specificity, and sensitivity. nih.gov

| Parameter | Value | Reference |

| Derivatization | Pentafluorobenzyl-hydroxylamine-HCl and trimethylsilylation | nih.gov |

| Internal Standard | Deuterated analog (e.g., HNE-d11 for HNE analysis) | nih.gov |

| Linearity (r²) | 0.998 | nih.gov |

| Within-day Precision | 4.4-6.1% | nih.gov |

| Between-day Precision | 5.2-10.2% | nih.gov |

| Accuracy | 99-104% | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the method of choice for the quantification of a wide range of analytes in complex biological matrices due to its high specificity, sensitivity, and throughput. researchgate.net For 4-ONE analysis, LC-MS/MS offers the advantage of analyzing the compound and its metabolites without the need for extensive derivatization, although derivatization can be employed to enhance sensitivity. und.edu

The use of a stable isotope-labeled internal standard like this compound is crucial in LC-MS/MS to compensate for matrix effects, which are variations in ionization efficiency caused by co-eluting compounds from the sample matrix. researchgate.net By using a deuterated internal standard that co-elutes with the analyte, any ion suppression or enhancement will affect both the analyte and the internal standard to a similar extent, thus ensuring accurate quantification. tandfonline.com

Liquid Chromatography-Multiple Reaction Monitoring/Mass Spectrometry (LC-MRM/MS) Techniques

Liquid chromatography-multiple reaction monitoring/mass spectrometry (LC-MRM/MS) is a highly selective and sensitive mode of LC-MS/MS analysis. In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This high degree of specificity allows for the quantification of analytes at very low concentrations in complex mixtures.

The quantification of a 4-ONE-glutathione adduct, thiadiazabicyclo-ONE-GSH adduct (TOG), has been successfully achieved using stable isotope dilution LC-MRM/MS. nih.govnih.gov In this method, a deuterated internal standard, [2H3]-TOG, was synthesized and used for accurate quantification. nih.gov A calibration curve was generated by analyzing known amounts of TOG and the deuterated internal standard, and the concentration of TOG in biological samples was determined based on the peak area ratios. nih.gov

| Analytical Method | Analyte | Internal Standard | Key Findings | Reference |

| LC-MRM/MS | TOG | [2H3]-TOG | Enabled quantification of intracellular TOG during oxidative stress. | nih.govnih.gov |

Role of this compound as an Internal Standard in Bioanalytical Assays

This compound contains three deuterium (B1214612) atoms, which increases its mass by three units compared to the unlabeled 4-ONE. labscoop.com This mass difference allows for the simultaneous detection and differentiation of the analyte and the internal standard by the mass spectrometer. As an ideal internal standard, this compound exhibits the same chemical and physical properties as 4-ONE, ensuring that it behaves identically during sample preparation and chromatographic separation. tandfonline.com

The primary role of this compound is to correct for any variability in the analytical procedure, including:

Extraction Efficiency: Losses of the analyte during sample extraction are compensated for by proportional losses of the internal standard.

Instrumental Variability: Fluctuations in the mass spectrometer's performance are normalized by the constant ratio of the analyte to the internal standard.

Matrix Effects: Ion suppression or enhancement in the ion source of the mass spectrometer affects both the analyte and the co-eluting internal standard similarly, leading to accurate quantification. researchgate.net

Advances in Analytical Chemistry for Detecting 4-oxo-2-Nonenal (B12555) and its Adducts

Recent advances in analytical chemistry have focused on improving the sensitivity and specificity of methods for detecting 4-ONE and its adducts with biomolecules such as proteins and DNA.

One area of advancement is the development of novel derivatization reagents to enhance the ionization efficiency and chromatographic separation of 4-ONE. For instance, derivatization with Girard reagent T has been used to improve the mass spectrometric response of lipid aldehydes. fortunejournals.com

For the detection of 4-ONE protein adducts, enrichment strategies combined with mass spectrometry have proven effective. These strategies include the use of antibodies specific for 4-ONE-protein adducts for immunoprecipitation, followed by LC-MS/MS analysis to identify the modified proteins and the specific sites of adduction. aston.ac.uk Neutral loss scanning, a targeted mass spectrometry technique, can also be employed to screen for peptides that have been modified by 4-ONE. aston.ac.uk

Methodological Considerations for Accurate Quantification in Biological Samples

The accurate quantification of 4-ONE in biological samples presents several challenges due to its high reactivity, low endogenous concentrations, and the complexity of the biological matrix. nih.gov

Key methodological considerations include:

Sample Collection and Storage: To prevent the artificial formation or degradation of 4-ONE, samples should be collected with antioxidants and stored at low temperatures (-80°C).

Sample Preparation: The extraction procedure should be optimized to efficiently recover 4-ONE from the sample matrix while minimizing the co-extraction of interfering substances. Solid-phase extraction (SPE) is a commonly used technique for sample cleanup and concentration.

Prevention of Artifact Formation: The high reactivity of 4-ONE can lead to the formation of adducts with other molecules during sample handling and analysis. The use of reducing agents and careful control of pH can help to minimize these artifactual reactions.

Method Validation: The analytical method must be thoroughly validated to ensure its accuracy, precision, linearity, and sensitivity. researchgate.net This includes the assessment of matrix effects by comparing the response of the analyte in the presence and absence of the biological matrix. researchgate.net

Biochemical Pathways of 4 Oxo 2 Nonenal Formation

Mechanisms of Formation

Alternative Formation Pathways (e.g., Metal-Catalyzed Autoxidation of 2-Alkenals)

The formation of 4-oxo-2-Nonenal (B12555), a reactive carbonyl compound implicated in various biological processes and as a marker of oxidative stress, can occur through pathways beyond direct enzymatic synthesis. One significant alternative route involves the metal-catalyzed autoxidation of 2-alkenals tandfonline.comresearchgate.netresearchgate.net. This process leverages the catalytic activity of transition metal ions, such as iron (Fe) and copper (Cu), to initiate and propagate radical chain reactions that lead to the oxidation of unsaturated aldehydes at specific positions, notably the C4 carbon nih.govnii.ac.jp.

Research has demonstrated that 2-alkenals, which possess both a double bond and an aldehyde functional group, are susceptible to metal-catalyzed autoxidation. This oxidation can lead to the formation of 4-oxo-2-alkenals, including 4-oxo-2-Nonenal. The mechanism is thought to involve the generation of reactive oxygen species or free radicals by the metal ions, which then attack the 2-alkenal molecule. This can result in allylic oxidation or oxidation at the carbonyl group, followed by rearrangements, yielding the characteristic 4-oxo-2-alkenal structure tandfonline.comnii.ac.jptandfonline.com. For instance, studies have shown that the incubation of 2-octenal (B7820987) in the presence of transition metals can produce 4-oxo-2-octenal (OOE) tandfonline.comnii.ac.jptandfonline.com. Similarly, 4-oxo-2-Nonenal is understood to be formed through the autoxidation of 2-nonenal (B146743) under metal catalysis researchgate.netresearchgate.net.

These pathways are particularly relevant in the context of lipid peroxidation, where the breakdown of lipid hydroperoxides, often catalyzed by metal ions, can yield a variety of reactive aldehydes, including 4-oxo-2-alkenals researchgate.netacs.orgnih.gov. The deuterated analogue, 4-oxo-2-Nonenal-d3, is synthesized and utilized as an internal standard in analytical methods, such as GC-MS and LC-MS, to accurately quantify the parent compound in biological and environmental samples glpbio.comglpbio.cn.

Research Findings and Data

Studies investigating the metal-catalyzed autoxidation of 2-alkenals have provided quantitative data on the formation of 4-oxo-2-Nonenal under specific experimental conditions. These findings highlight the role of different transition metals and their impact on product yield.

| Precursor | Catalyst | Catalyst Concentration | Conditions | Identified Product | Concentration (approx.) | Incubation Time | Reference |

| 2-Octenal | FeSO₄ | 0.1 mM | 0.1 M phosphate (B84403) buffer (pH 7.4), O₂ atm. | 4-oxo-2-octenal | Not specified | 2 days | tandfonline.com |

| 2-Octenal | CuSO₄ | 10 μM | 0.1 M phosphate buffer (pH 7.4), O₂ atm. | 4-oxo-2-octenal | Not specified | 24 h | tandfonline.com |

| 2-Octenal | Transition Metals | Not specified | Not specified | 4-oxo-2-octenal | Detected | Not specified | tandfonline.comnii.ac.jp |

| 2-Nonenal | FeSO₄ | 5 µM | O₂ atmosphere, 37°C, aqueous buffer | 4-oxo-2-Nonenal | 5.2 µM | 24 hours | tandfonline.com |

| 2-Nonenal | CuCl₂ | 5 µM | O₂ atmosphere, 37°C, aqueous buffer | 4-oxo-2-Nonenal | 3.1 µM | 24 hours | tandfonline.com |

| Linoleic acid hydroperoxide | Fe(II) | Low concentration | Not specified | 4-oxo-2-Nonenal | Major product | Not specified | acs.org |

Molecular Interactions and Adduct Formation of 4 Oxo 2 Nonenal

Interaction with Small Molecules

Glutathione (B108866) (GSH) Adduct Formation

Characterization of the Thiadiazabicyclo-ONE-GSH Adduct (TOG)

A notable outcome of the interaction between 4-oxo-2-nonenal (B12555) and glutathione is the formation of a unique and stable adduct known as the Thiadiazabicyclo-ONE-GSH Adduct (TOG) researchgate.netnih.govresearchgate.netnih.govnih.gov. This adduct, structurally characterized as (2S,7R)-7-[N-(carboxymethyl)carbamoyl]-5-oxo-12-pentyl-9-thia-1,6-diazabicyclo[8.2.1]trideca-10(13),11-diene-2-carboxylic acid, arises from a complex reaction pathway involving glutathione S-transferase (GST) mediation researchgate.netnih.govresearchgate.netnih.gov.

The characterization of TOG has revealed several key features. Unlike many other GSH adducts, TOG is resistant to hydrolysis by enzymes such as γ-glutamyltranspeptidase (GGT) because its γ-glutamate residue is relatively inaccessible researchgate.netnih.gov. This stability contributes to its utility as a reliable biomarker for monitoring intracellular oxidative stress researchgate.netnih.govtandfonline.com. The formation of TOG can be quantified using advanced analytical techniques, such as stable isotope dilution liquid chromatography-multiple reaction monitoring/mass spectrometry (SID LC-MRM/MS), often employing deuterated standards like 4-oxo-2-Nonenal-d3 for accurate measurement researchgate.netnih.gov. The presence of TOG in biological samples indicates the occurrence of lipid peroxidation-mediated formation of 4-oxo-2-nonenal nih.govresearchgate.netnih.gov.

Glutathione S-Transferase (GST)-Mediated Conjugation

The conjugation of 4-oxo-2-nonenal with glutathione is primarily facilitated by Glutathione S-Transferases (GSTs), a superfamily of enzymes crucial for cellular detoxification researchgate.netnih.govresearchgate.netnih.govresearchgate.netnih.govnih.govresearchgate.netoup.comdiabetesjournals.orgmdpi.commedcraveonline.com. GSTs catalyze the nucleophilic addition of GSH to electrophilic substrates, thereby reducing their reactivity and facilitating their elimination from the cell oup.commdpi.commedcraveonline.com.

The formation of the TOG adduct involves a specific mechanism initiated by the nucleophilic attack of glutathione, typically through its γ-glutamate α-amino moiety, onto the C-1 aldehyde of 4-oxo-2-nonenal, forming a Schiff base researchgate.netnih.govnih.gov. Subsequently, GST facilitates a Michael addition of the cysteine thiol of GSH to the α,β-unsaturated ketone moiety of ONE nih.gov. This is followed by rapid intramolecular cyclizations and two separate dehydration reactions, ultimately leading to the formation of the stable thiadiazabicyclo structure of TOG researchgate.netnih.govnih.gov. Specific GST isoforms, such as GSTA4-4, have demonstrated particularly high activity in conjugating 4-oxo-2-nonenal (and related compounds like 4-hydroxy-2-nonenal) with GSH nih.govdiabetesjournals.org. This GST-mediated pathway represents a critical defense mechanism against the cellular damage caused by lipid peroxidation products like 4-oxo-2-nonenal researchgate.netresearchgate.netnih.gov.

Table 1: Key Steps in the Formation of the Thiadiazabicyclo-ONE-GSH Adduct (TOG)

| Step | Description of Reaction | Key Reactants/Enzymes | Outcome |

| 1 | Initial Nucleophilic Attack | Glutathione (GSH), 4-oxo-2(E)-nonenal (ONE) | Formation of a Schiff base at the C-1 aldehyde of ONE. |

| 2 | GST-Catalyzed Conjugation | Glutathione S-Transferase (GST) | Michael addition of the GSH cysteine thiol to the α,β-unsaturated ketone of ONE. |

| 3 | Intramolecular Cyclizations | Intermediate formed in Step 2 | Formation of bicyclic ring structures within the adduct. |

| 4 | Dehydration | Intermediate formed in Step 3 | Elimination of water molecules, leading to the final pyrrole (B145914) moiety of TOG. |

| Final Adduct | Thiadiazabicyclo-ONE-GSH Adduct (TOG) | Characterized structure, resistant to hydrolysis, biomarker for oxidative stress. |

Cellular and Subcellular Impact of 4 Oxo 2 Nonenal

Effects on Cell Viability and Proliferation

4-oxo-2-nonenal (B12555) (4-ONE) is recognized as a potent cytotoxic agent that significantly impairs cell viability in a dose-dependent manner. Studies involving primary rat hepatocyte cultures have demonstrated that exposure to 4-ONE at concentrations between 5 and 20 μM resulted in substantial reductions in cell viability, ranging from 23% to 69% inhibition. researchmap.jp Beyond its direct cytotoxic effects, 4-ONE also exhibits growth-inhibiting activity, impacting cellular proliferation. caymanchem.combertin-bioreagent.com Investigations utilizing human neuroblastoma cells, such as the SH-SY5Y cell line, have confirmed that 4-ONE is toxic at low micromolar concentrations. acs.orgfigshare.comcapes.gov.brnih.gov Comparative analyses reveal that 4-ONE is considerably more neurotoxic than its analogue, 4-hydroxy-2-nonenal (4-HNE), exhibiting approximately 4-5 times greater potency at concentrations near the threshold of lethality. acs.orgfigshare.comcapes.gov.brnih.gov This heightened toxicity is partly attributed to 4-ONE's enhanced reactivity with proteins, being 6-31 times more reactive than 4-HNE with model proteins. acs.orgfigshare.comcapes.gov.brnih.gov The modification of amino acid residues, including histidine and lysine (B10760008), and subsequent protein cross-linking by 4-ONE contribute to its detrimental cellular effects. caymanchem.combertin-bioreagent.com Additionally, 4-ONE's capacity to modify 2'-deoxyguanosine (B1662781) links lipid peroxidation processes to potential mutagenesis and carcinogenesis. caymanchem.combertin-bioreagent.com

Table 1: Cytotoxicity of 4-oxo-2-nonenal (4-ONE) on Primary Rat Hepatocytes

| Concentration (μM) | % Inhibition of Cell Viability |

| 5 | 23 |

| 20 | 69 |

Note: Data represents a range observed in studies where 4-ONE treatment led to dose-dependent inhibition of cell viability. researchmap.jp

4-oxo-2-nonenal (4-ONE) is a significant inducer of cell death, with substantial evidence pointing towards the activation of apoptotic pathways. In primary rat hepatocytes, treatment with 10 μM 4-ONE was observed to induce DNA fragmentation, a key morphological and biochemical hallmark of apoptosis, as detected by the TUNEL assay. researchmap.jp Research involving human colorectal carcinoma cells (RKO) has indicated that 4-ONE, along with related lipid peroxidation products such as 4-hydroperoxy-2-nonenal (B23920) (4-HPNE) and 4-hydroxy-2-nonenal (4-HNE), triggers apoptotic responses. These responses are characterized by the activation of caspases, subsequent proteolysis of downstream caspase targets, and nucleosomal DNA fragmentation. acs.org In human neuroblastoma SH-SY5Y cells, the cytotoxic effects mediated by 4-ONE are intricately linked to the modulation of intracellular signaling pathways. Specifically, the inhibition of the Extracellular Signal-Regulated Kinase (ERK) pathway has been shown to attenuate 4-ONE-induced cytotoxicity, correlating with reduced phosphorylation of the tumor suppressor protein p53 and diminished proteolytic cleavage of Poly(ADP-ribose) polymerase (PARP), both critical indicators of apoptosis. nih.govnih.gov

Table 2: Apoptosis Induction Mechanisms by 4-oxo-2-nonenal (4-ONE)

| Cell Type | Treatment | Apoptosis Induction Mechanism | Reference |

| Rat Hepatocytes | 4-ONE | DNA Fragmentation (TUNEL assay) | researchmap.jp |

| Human Colorectal (RKO) | 4-ONE | Caspase activation, downstream target proteolysis, DNA fragmentation | acs.org |

| SH-SY5Y Neuroblastoma | 4-ONE | Reduced p53 phosphorylation, reduced PARP cleavage (via ERK pathway) | nih.govnih.gov |

4-oxo-2-nonenal (4-ONE) exhibits pronounced neurotoxic effects in cellular models. Studies employing human neuroblastoma SH-SY5Y cells have established that 4-ONE is toxic at low micromolar concentrations. acs.orgfigshare.comcapes.gov.brnih.gov Comparative analyses highlight that 4-ONE is substantially more neurotoxic than its analogue, 4-hydroxy-2-nonenal (4-HNE), demonstrating 4-5 times greater potency near lethal concentration thresholds. acs.orgfigshare.comcapes.gov.brnih.gov This heightened neurotoxicity is correlated with its enhanced reactivity towards proteins, being 6-31 times more reactive than 4-HNE. acs.orgfigshare.comcapes.gov.brnih.gov The increased reactivity of 4-ONE is believed to stem from its distinct chemical properties compared to 4-HNE, influencing its interactions with cellular components. acs.orgfigshare.comcapes.gov.brnih.gov Furthermore, in cellular models relevant to Parkinson's disease, 4-ONE has been shown to be more efficient than 4-HNE in inducing the aggregation of alpha-synuclein (B15492655) (α-syn), a process implicated in neurodegeneration. mdpi.com Oxidative stress, which leads to the generation of lipid peroxidation products like 4-ONE, contributes to α-syn aggregation in these models. mdpi.com

Table 3: Comparative Neurotoxicity and Protein Reactivity of 4-oxo-2-nonenal (4-ONE) vs. 4-hydroxy-2-nonenal (4-HNE)

| Aldehyde | Cell Model | Relative Neurotoxicity (vs. 4-HNE) | Relative Protein Reactivity (vs. 4-HNE) | Reference |

| 4-ONE | Human Neuroblastoma Cells | 4-5 times more toxic | 6-31 times more reactive | acs.orgfigshare.comcapes.gov.brnih.gov |

| 4-ONE | α-synuclein aggregation | More efficient inducer | N/A | mdpi.com |

Modulation of Intracellular Signaling Pathways

4-oxo-2-nonenal (4-ONE) significantly modulates intracellular signaling pathways, with particular involvement in the Mitogen-Activated Protein Kinase (MAPK) superfamily. nih.govnih.govmdpi.commdpi.comsemanticscholar.orgcapes.gov.br The accumulation of 4-ONE in cells has been shown to upregulate the activity of the MAPK superfamily, with a notable emphasis on c-Jun N-terminal kinase (JNK). mdpi.com Research also indicates that other MAPKs, such as p38 MAPK and ERK, can be modulated by 4-HNE, potentially influencing downstream signaling cascades. semanticscholar.org

4-oxo-2-nonenal (4-ONE) plays a critical role in the activation of the Extracellular Signal-Regulated Kinase (ERK) pathway, a key component of the MAPK signaling cascade. In human neuroblastoma SH-SY5Y cells, 4-ONE treatment robustly induces the phosphorylation of ERK, a critical step in its activation. nih.govnih.gov This activation of ERK phosphorylation by 4-ONE is transient, typically observed to increase within 10-20 minutes of exposure and returning to basal levels by approximately 30 minutes. nih.gov Crucially, experimental evidence demonstrates that inhibiting the ERK pathway provides significant protection to cells against 4-ONE-induced cytotoxicity, highlighting ERK's essential role in mediating these toxic effects. nih.govnih.gov This protective effect is further associated with a reduction in 4-ONE-induced phosphorylation of the tumor suppressor protein p53 and a decrease in the proteolytic cleavage of Poly(ADP-ribose) polymerase (PARP), a well-established marker of apoptosis. nih.govnih.gov These findings collectively suggest that ERK activation by 4-ONE acts as an upstream event in the cascade leading to p53-mediated apoptosis, differentiating its mechanism from that of 4-HNE, where JNK activation is often considered central to HNE-mediated cytotoxicity. nih.govnih.gov

Table 4: ERK Pathway Activation by 4-oxo-2-nonenal (4-ONE) in SH-SY5Y Neuroblastoma Cells

| Cell Type | Treatment | Signaling Pathway Activated | Specific Event | Role in Cytotoxicity | Reference |

| SH-SY5Y Neuroblastoma | 4-ONE | ERK (MAPK) | Strong induction of ERK phosphorylation | Essential | nih.govnih.gov |

| SH-SY5Y Neuroblastoma | 4-ONE | ERK (MAPK) | ERK inhibition protects against ONE-induced cytotoxicity | N/A | nih.govnih.gov |

| SH-SY5Y Neuroblastoma | 4-ONE | ERK (MAPK) | Reduced p53 phosphorylation and PARP cleavage | N/A | nih.govnih.gov |

Compound List

4-oxo-2-Nonenal (4-ONE)

4-hydroxy-2-nonenal (4-HNE)

Extracellular Signal-Regulated Kinase (ERK)

Mitogen-Activated Protein Kinases (MAPKs)

c-Jun N-terminal Kinase (JNK)

p38 Mitogen-Activated Protein Kinase (p38 MAPK)

Tumor Suppressor Protein p53 (p53)

Poly(ADP-ribose) polymerase (PARP)

4-hydroperoxy-2-nonenal (4-HPNE)

Protein Homeostasis and Degradation

Stable Histone Adduction and Potential Epigenetic Implications

4-oxo-2-Nonenal has been identified as a significant modifier of histones, the proteins that package DNA into chromatin. Research indicates that 4-ONE can form stable ketoamide adducts with lysine residues on histones, a modification that is structurally analogous to other known histone acylations nih.govacs.orgresearchgate.net. Studies have identified multiple adducts on histones H2A, H2B, H3, and H4 in chromatin isolated from cells treated with 4-ONE nih.govacs.org. Notably, a 4-ketoamide adduct at H3K27 has been observed in stimulated macrophages, suggesting a link between oxidative stress, histone modification, and cellular responses like inflammation nih.gov.

The adduction of histones H3 and H4 by 4-ONE has been shown to prevent nucleosome assembly, a fundamental process in chromatin organization nih.govacs.org. Furthermore, the modification of specific lysine residues, such as H3K23 and H3K27, which are known sites for epigenetic regulation (acetylation and methylation), raises potential implications for epigenetic patterning and gene expression control nih.govacs.org. This suggests that 4-oxo-2-Nonenal may act as a bridge between oxidative stress and epigenetic alterations.

Impact on Subcellular Organelles

Subcellular organelles, particularly mitochondria, are profoundly affected by 4-oxo-2-Nonenal due to its reactivity and the high concentration of polyunsaturated fatty acids within their membranes.

Mitochondrial Electron Transportation Reactions

4-oxo-2-Nonenal is a potent effector of mitochondrial function nih.gov. Studies have demonstrated that 4-ONE can uncouple mitochondrial respiration at concentrations as low as 5 μM nih.gov. It also inhibits aldehyde dehydrogenase 2 (ALDH2) activity with an IC50 of approximately 0.5 μM nih.gov. The efficacy of 4-ONE in altering mitochondrial endpoints, including respiration, mitochondrial swelling, and ALDH5A inhibition, is significant, with ALDH2 inhibition being particularly potent nih.gov. Research indicates that 4-HNE, a related lipid peroxidation product, also affects mitochondrial electron transport chain complexes and oxygen consumption nih.govmdpi.comcore.ac.uk. While studies often focus on 4-HNE, the similar reactive nature of 4-ONE suggests comparable or even more pronounced effects on mitochondrial bioenergetics.

Inhibition of Mitochondrial Antioxidant Systems

4-oxo-2-Nonenal has been shown to be a potent inhibitor of endogenous mitochondrial antioxidant systems researchgate.net. It can deplete glutathione (B108866) (GSH), a critical component of cellular defense against oxidative stress nih.govresearchgate.net. Studies comparing 4-ONE and 4-HNE have revealed that 4-ONE is a more potent inhibitor of mitochondrial antioxidant systems than 4-HNE researchgate.net. This inhibition can lead to increased oxidative damage within mitochondria, compromising their function and potentially contributing to cellular pathology.

Chemotactic Activity

4-oxo-2-Nonenal, along with its counterpart 4-hydroxy-2-nonenal (4-HNE), has been associated with chemotactic activity and cell migration caymanchem.combertin-bioreagent.combiomol.com. These lipid peroxidation products can influence inflammatory responses by stimulating the production of chemokines, such as monocyte chemotactic protein 1 (MCP-1) nih.gov. While specific studies detailing the chemotactic activity of the deuterated 4-oxo-2-Nonenal-d3 are not detailed, the parent compound's role in modulating cell migration, particularly of immune cells, is recognized. This suggests that 4-ONE may play a role in inflammatory processes by influencing the movement of cells to sites of injury or infection.

Elevated Levels in Familial Hypercholesterolemia

Research indicates that 4-oxo-2-Nonenal (ONE) adducts are significantly elevated in individuals with Familial Hypercholesterolemia (FH) nih.govresearcher.liferesearchgate.net. Studies comparing FH patients with healthy controls found substantially higher levels of ONE-ketoamide (lysine) adducts in high-density lipoprotein (HDL) isolated from FH patients nih.govresearcher.liferesearchgate.net. Specifically, FH patients exhibited levels of 54.6 ± 33.8 pmol/mg protein, whereas healthy controls had 15.3 ± 5.6 pmol/mg protein nih.gov. These elevated adducts suggest a link between ONE modification of HDL and the severe hypercholesterolemia characteristic of FH, contributing to HDL dysfunction and potentially atherogenesis nih.govresearcher.life. ONE is a potent protein crosslinker, capable of modifying apolipoprotein A-I (apoA-I) on HDL at concentrations significantly lower than HNE nih.gov. This modification can impair HDL's anti-inflammatory properties and affect apoA-I exchange, although it does not appear to alter cholesterol efflux capacity nih.gov. The specific lysine residues targeted in apoA-I by ONE ketoamide adducts have been identified as Lys-12, Lys-23, Lys-96, and Lys-226 nih.gov.

Mutagenesis and Carcinogenesis

4-oxo-2-Nonenal (ONE) has been implicated in mutagenesis and carcinogenesis due to its ability to modify DNA caymanchem.comaimspress.comnih.govthieme-connect.comresearchgate.netnih.gov. ONE actively modifies 2'-deoxyguanosine, a key component of DNA, thereby implicating lipid peroxidation in the processes of mutagenesis and carcinogenesis caymanchem.comthieme-connect.comnih.gov. Studies have shown that 4-oxo-2-alkenals, including ONE, are highly reactive with nucleobases compared to other lipid peroxidation-derived aldehydes nih.govresearchgate.net. These aldehydes can form bulky exocyclic DNA adducts, which are considered promutagenic and contribute to the mutagenic and carcinogenic effects associated with oxidative stress-induced lipid peroxidation aimspress.comnih.gov. Furthermore, ONE has been shown to induce genotoxic effects in cellular models, highlighting its potential role in DNA damage researchgate.netnih.gov. The depletion of intracellular glutathione, a known scavenger of ONE, can exacerbate the reaction of ONE with DNA bases, potentially playing a significant role in endogenous carcinogenesis nih.gov.

Obesity-Induced Metabolic Dysfunction

Oxidative stress and the resulting lipid peroxidation products, including 4-oxo-2-Nonenal (ONE) and 4-HNE, are increasingly linked to obesity-induced metabolic dysfunction nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netdiabetesjournals.org. Studies analyzing adipose tissue have identified both 4-HNE and ONE as abundant aldehydes, with their levels significantly increased in the adipose tissue of mice fed a high-fat diet nih.govnih.gov. This increase in lipid peroxidation products in adipose tissue, particularly in visceral depots, is associated with increased protein carbonylation, a marker of oxidative damage nih.govnih.govnih.govresearchgate.net. ONE, alongside 4-HNE, is implicated in disrupting cellular function and contributing to metabolic dysregulation in obesity researchgate.netresearchgate.net. The downregulation of key metabolic enzymes such as glutathione S-transferase A4 (GSTA4), which is responsible for metabolizing ONE and HNE, in obese adipose tissue further exacerbates the accumulation of these aldehydes and subsequent protein carbonylation nih.govresearchgate.netdiabetesjournals.org. This cascade of events suggests that ONE plays a role in the development of insulin (B600854) resistance and other metabolic disorders associated with obesity.

Comparative Pathophysiological Roles with 4-Hydroxynonenal (B163490) (4-HNE)

4-oxo-2-Nonenal (ONE) and 4-hydroxynonenal (4-HNE) are both significant products of lipid peroxidation, but they exhibit distinct differences in their reactivity and biological consequences.

Distinct Mechanisms in Cytotoxicity and Protein Reactivity

4-oxo-2-Nonenal (ONE) is generally considered more reactive and cytotoxic than 4-HNE acs.orgoncotarget.comtandfonline.com. ONE actively modifies histidine and lysine residues on proteins, leading to protein cross-linking caymanchem.comcaymanchem.com. Its reactivity order with amino acids is Cys >> His > Lys > Arg nih.gov. Unlike HNE, ONE can also react with arginine residues and form a stable 4-ketoamide adduct with lysine nih.govacs.org. This enhanced reactivity is attributed to the ketone functional group at the C-4 position of ONE, which provides an additional target for nucleophilic attack acs.org. Furthermore, ONE's ability to form stable ketoamide adducts with lysine contributes to its potent protein modification capabilities nih.govacs.org. In studies comparing their effects, ONE has demonstrated a higher efficiency in inducing protein aggregation, such as with alpha-synuclein, compared to HNE mdpi.com. ONE's crosslinking activity is also significantly more potent than HNE, comparable to that of isolevuglandins nih.gov.

Differences in Adduct Formation and Biological Consequences

The differences in reactivity between ONE and HNE lead to distinct adduct formation and subsequent biological consequences. While both aldehydes react with proteins via Michael addition, ONE also forms a unique 4-ketoamide adduct with lysine, which is highly stable and irreversible nih.govacs.orgacs.org. These ONE-specific adducts have been identified on apolipoprotein A-I (apoA-I) in HDL, contributing to HDL dysfunction in conditions like FH nih.gov. In contrast, HNE primarily forms Michael adducts and Schiff bases with proteins, with His often being a preferred target nih.gov. The biological consequences of ONE modification can include impaired HDL function, such as reduced protection against inflammatory gene expression and altered apoA-I exchange nih.gov. Furthermore, while both aldehydes can modify DNA, ONE's reaction with 2'-deoxyguanosine implicates it in mutagenesis and carcinogenesis caymanchem.com. The distinct adducts formed by ONE and HNE can elicit different cellular responses, influencing their respective roles in disease pathogenesis.

Compound Name Table

| Compound Name | Synonyms | CAS Number |

| This compound | 4-ONE-d3 | 1313400-91-7 |

| 4-oxo-2-Nonenal | ONE | N/A |

| 4-Hydroxynonenal | 4-HNE | N/A |

| 4-Hydroperoxy-2-nonenal | HPNE | N/A |

| Isolevuglandin | IsoLG | N/A |

| Pentylpyridoxamine | PPM | N/A |

| Glutathionyl-4-hydroxy-2-nonenal | GS-HNE | N/A |

| Glutathionyl-1,4-dihydroxynonene | GS-DHN | N/A |

| 4-Oxo-2-nonen-1-ol | ONO | N/A |

| 4-Oxo-2-nonenoic acid | ONA | N/A |

| 4-hydroxy-2-nonenoic acid | HNA | N/A |

| 4-hydroxy-2-hexenal | 4-HHE | N/A |

| 2-octenal (B7820987) | N/A | N/A |

| 4-oxo-2-octenal | OOE | N/A |

| Malondialdehyde | MDA | N/A |

| Acrolein | N/A | N/A |

| Crotonaldehyde | N/A | N/A |

| 2,3-epoxy-4-hydroxy-nonanal | EHN | N/A |

4-oxo-2-Nonenal (ONE), a reactive aldehyde derived from the peroxidation of n-6 polyunsaturated fatty acids, is increasingly recognized for its significant involvement in various pathophysiological processes. Generated alongside 4-hydroxynonenal (4-HNE), ONE is a potent protein crosslinker and a marker of oxidative stress. Its deuterated analog, this compound (4-ONE-d3), is utilized as an internal standard in analytical methods to quantify ONE in biological samples caymanchem.com. This article delves into the specific roles of ONE in familial hypercholesterolemia, mutagenesis and carcinogenesis, obesity-induced metabolic dysfunction, and compares its pathophysiological impact with that of 4-HNE.

Involvement of 4 Oxo 2 Nonenal in Pathophysiological Processes

Contribution to Chronic and Degenerative Diseases

Atherosclerosis and Cardiovascular Disease

Elevated Levels in Familial Hypercholesterolemia

Research indicates that 4-oxo-2-Nonenal (B12555) (ONE) adducts are significantly elevated in individuals with Familial Hypercholesterolemia (FH) nih.govresearcher.liferesearchgate.net. Studies comparing FH patients with healthy controls found substantially higher levels of ONE-ketoamide (lysine) adducts in high-density lipoprotein (HDL) isolated from FH patients nih.govresearcher.liferesearchgate.net. Specifically, FH patients exhibited levels of 54.6 ± 33.8 pmol/mg protein, whereas healthy controls had 15.3 ± 5.6 pmol/mg protein nih.gov. These elevated adducts suggest a link between ONE modification of HDL and the severe hypercholesterolemia characteristic of FH, contributing to HDL dysfunction and potentially atherogenesis nih.govresearcher.life. ONE is a potent protein crosslinker, capable of modifying apolipoprotein A-I (apoA-I) on HDL at concentrations significantly lower than HNE nih.gov. This modification can impair HDL's anti-inflammatory properties and affect apoA-I exchange, although it does not appear to alter cholesterol efflux capacity nih.gov. The specific lysine (B10760008) residues targeted in apoA-I by ONE ketoamide adducts have been identified as Lys-12, Lys-23, Lys-96, and Lys-226 nih.gov.

Mutagenesis and Carcinogenesis

4-oxo-2-Nonenal (ONE) has been implicated in mutagenesis and carcinogenesis due to its ability to modify DNA caymanchem.comaimspress.comnih.govthieme-connect.comresearchgate.netnih.gov. ONE actively modifies 2'-deoxyguanosine (B1662781), a key component of DNA, thereby implicating lipid peroxidation in the processes of mutagenesis and carcinogenesis caymanchem.comthieme-connect.comnih.gov. Studies have shown that 4-oxo-2-alkenals, including ONE, are highly reactive with nucleobases compared to other lipid peroxidation-derived aldehydes nih.govresearchgate.net. These aldehydes can form bulky exocyclic DNA adducts, which are considered promutagenic and contribute to the mutagenic and carcinogenic effects associated with oxidative stress-induced lipid peroxidation aimspress.comnih.gov. Furthermore, ONE has been shown to induce genotoxic effects in cellular models, highlighting its potential role in DNA damage researchgate.netnih.gov. The depletion of intracellular glutathione (B108866), a known scavenger of ONE, can exacerbate the reaction of ONE with DNA bases, potentially playing a significant role in endogenous carcinogenesis nih.gov.

Obesity-Induced Metabolic Dysfunction

Oxidative stress and the resulting lipid peroxidation products, including 4-oxo-2-Nonenal (ONE) and 4-HNE, are increasingly linked to obesity-induced metabolic dysfunction nih.govnih.govnih.govnih.govresearchgate.netresearchgate.netdiabetesjournals.org. Studies analyzing adipose tissue have identified both 4-HNE and ONE as abundant aldehydes, with their levels significantly increased in the adipose tissue of mice fed a high-fat diet nih.govnih.gov. This increase in lipid peroxidation products in adipose tissue, particularly in visceral depots, is associated with increased protein carbonylation, a marker of oxidative damage nih.govnih.govnih.govresearchgate.net. ONE, alongside 4-HNE, is implicated in disrupting cellular function and contributing to metabolic dysregulation in obesity researchgate.netresearchgate.net. The downregulation of key metabolic enzymes such as glutathione S-transferase A4 (GSTA4), which is responsible for metabolizing ONE and HNE, in obese adipose tissue further exacerbates the accumulation of these aldehydes and subsequent protein carbonylation nih.govresearchgate.netdiabetesjournals.org. This cascade of events suggests that ONE plays a role in the development of insulin (B600854) resistance and other metabolic disorders associated with obesity.

Comparative Pathophysiological Roles with 4-Hydroxynonenal (B163490) (4-HNE)

4-oxo-2-Nonenal (ONE) and 4-hydroxynonenal (4-HNE) are both significant products of lipid peroxidation, but they exhibit distinct differences in their reactivity and biological consequences.

Distinct Mechanisms in Cytotoxicity and Protein Reactivity

4-oxo-2-Nonenal (ONE) is generally considered more reactive and cytotoxic than 4-HNE acs.orgoncotarget.comtandfonline.com. ONE actively modifies histidine and lysine residues on proteins, leading to protein cross-linking caymanchem.comcaymanchem.com. Its reactivity order with amino acids is Cys >> His > Lys > Arg nih.gov. Unlike HNE, ONE can also react with arginine residues and form a stable 4-ketoamide adduct with lysine nih.govacs.org. This enhanced reactivity is attributed to the ketone functional group at the C-4 position of ONE, which provides an additional target for nucleophilic attack acs.org. Furthermore, ONE's ability to form stable ketoamide adducts with lysine contributes to its potent protein modification capabilities nih.govacs.org. In studies comparing their effects, ONE has demonstrated a higher efficiency in inducing protein aggregation, such as with alpha-synuclein (B15492655), compared to HNE mdpi.com. ONE's crosslinking activity is also significantly more potent than HNE, comparable to that of isolevuglandins nih.gov.

Differences in Adduct Formation and Biological Consequences

The differences in reactivity between ONE and HNE lead to distinct adduct formation and subsequent biological consequences. While both aldehydes react with proteins via Michael addition, ONE also forms a unique 4-ketoamide adduct with lysine, which is highly stable and irreversible nih.govacs.orgacs.org. These ONE-specific adducts have been identified on apolipoprotein A-I (apoA-I) in HDL, contributing to HDL dysfunction in conditions like FH nih.gov. In contrast, HNE primarily forms Michael adducts and Schiff bases with proteins, with His often being a preferred target nih.gov. The biological consequences of ONE modification can include impaired HDL function, such as reduced protection against inflammatory gene expression and altered apoA-I exchange nih.gov. Furthermore, while both aldehydes can modify DNA, ONE's reaction with 2'-deoxyguanosine implicates it in mutagenesis and carcinogenesis caymanchem.com. The distinct adducts formed by ONE and HNE can elicit different cellular responses, influencing their respective roles in disease pathogenesis.

Metabolic Fate and Detoxification Pathways of 4 Oxo 2 Nonenal

Enzymatic Biotransformation

The enzymatic biotransformation of 4-oxo-2-Nonenal (B12555) (ONE) is a critical cellular defense mechanism to neutralize this reactive lipid-derived aldehyde. Key enzymatic pathways involved in its detoxification include reduction by aldo-keto reductases and conjugation with glutathione (B108866) S-transferases.

One of the primary enzymatic routes for the detoxification of 4-oxo-2-Nonenal involves its reduction to the less reactive alcohol, 4-oxo-2(E)-nonenol (ONO). nih.govnih.gov This conversion is catalyzed by members of the aldo-keto reductase (AKR) superfamily of enzymes. nih.govnih.gov Specifically, rat aldose reductase-like protein, designated as AKR1B14, has been demonstrated to efficiently catalyze the NADPH-dependent reduction of 4-oxo-2-nonenal. nih.gov The enzyme exhibits a high affinity for 4-oxo-2-nonenal, with a notable Kₘ value of 0.16 µM, indicating its efficiency in detoxifying this aldehyde even at low concentrations. nih.gov Overexpression of AKR1B14 in cultured cells has been shown to attenuate the cytotoxicity of 4-oxo-2-nonenal, underscoring the importance of this metabolic pathway in cellular protection against lipid peroxidation-induced damage. nih.gov The reduction of the C-1 aldehyde group of ONE to a hydroxyl group to form ONO is a crucial step, as ONO can then undergo further detoxification reactions, such as conjugation with glutathione. nih.govresearchgate.net

Table 1: Kinetic Parameters of AKR1B14 for Various Substrates

| Substrate | Kₘ (µM) |

|---|---|

| 4-oxo-2-Nonenal | 0.16 |

| 4-Hydroxynonenal (B163490) | ~1-10 |

| 1-Hexenal | ~1-10 |

| Farnesal | ~1-10 |

| 3-Deoxyglucosone | ~1-10 |

| Isocaproaldehyde | 16-600 |

| Acrolein | 16-600 |

| Methylglyoxal | 16-600 |

Data sourced from research on rat aldose reductase-like protein (AKR1B14). nih.gov

Another major pathway for the detoxification of 4-oxo-2-Nonenal is through conjugation with glutathione (GSH), a reaction that can be catalyzed by glutathione S-transferases (GSTs). nih.govnih.gov While some electrophiles can react spontaneously with GSH, GSTs facilitate this nucleophilic conjugation, rendering the electrophiles more water-soluble and easier to eliminate from the cell. nih.gov

A significant discovery in the study of 4-oxo-2-Nonenal metabolism is the formation of an unusual thiadiazabicyclo-ONE-GSH adduct, termed TOG. nih.govnih.gov This occurs through a GST-mediated addition of GSH primarily to the C-1 position of the α,β-unsaturated ketone in 4-oxo-2-Nonenal, rather than the expected Michael addition at the C-3 position of the α,β-unsaturated aldehyde. nih.gov The initial reaction is thought to involve the nucleophilic attack of the γ-glutamate α-amino group of glutathione at the C-1 aldehyde of 4-oxo-2-Nonenal, forming a Schiff base. nih.gov Subsequently, GST facilitates a Michael addition of the cysteine thiol to the α,β-unsaturated ketone. nih.gov This is followed by another nucleophilic attack from the Schiff base nitrogen to the ketone, and a final dehydration step leads to the formation of the stable pyrrole (B145914) moiety of TOG. nih.gov The formation and quantification of TOG can serve as a biomarker for cellular damage caused by both enzymatic and non-enzymatic lipid peroxidation. nih.gov

Non-Enzymatic Degradation and Adduct Stability

4-oxo-2-Nonenal is a highly reactive electrophile that can readily react non-enzymatically with cellular nucleophiles, leading to the formation of stable adducts. nih.govresearchgate.net A primary target for adduction by 4-oxo-2-Nonenal is the lysine (B10760008) residues of proteins, forming 4-ketononanamides. nih.gov This modification can alter the structure and function of proteins. nih.gov Histones, which are rich in lysine residues, have been identified as major targets for modification by 4-oxo-2-Nonenal. nih.govacs.org This results in a stable lysine modification that is structurally analogous to other histone lysine acylations. nih.govacs.org

Research has identified several stable adducts in chromatin isolated from cells treated with 4-oxo-2-Nonenal, including four 4-ketoamide adducts to lysine and three Michael adducts to histidine. acs.org The formation of these stable histone adducts can prevent nucleosome assembly and may have implications for epigenetic regulation. nih.govacs.org The reactivity of 4-oxo-2-Nonenal is significantly greater than that of another well-studied lipid peroxidation product, 4-hydroxy-2-nonenal (HNE). nih.gov

Research on Strategies to Mitigate 4-oxo-2-Nonenal Toxicity (e.g., Antioxidants, Aldehyde Scavengers)

Given the high reactivity and cytotoxic potential of 4-oxo-2-Nonenal, research has focused on strategies to mitigate its harmful effects. These strategies primarily involve the use of antioxidants to prevent its formation and aldehyde scavengers to directly neutralize it.

Antioxidants: Since 4-oxo-2-Nonenal is a product of lipid peroxidation initiated by oxidative stress, antioxidants play a crucial role in preventing its formation. nih.govnih.gov Both endogenous and exogenous antioxidants, such as vitamin E and vitamin C, can terminate the propagation of lipid peroxidation at its early stages. nih.gov Antioxidant enzymes, including heme oxygenase-1, catalase, and superoxide (B77818) dismutase, also contribute to reducing the levels of lipid peroxidation products. nih.gov Phenolamide compounds, such as N-trans-feruloylputrescine found in eggplant, have demonstrated antioxidant protective effects against skin damage induced by oxidative stress, including that caused by 2-nonenal (B146743), a related aldehyde. mdpi.com These compounds were shown to reduce reactive oxygen species (ROS) levels and inhibit lipid peroxidation. mdpi.com

Aldehyde Scavengers: Another approach to mitigate 4-oxo-2-Nonenal toxicity is the use of aldehyde scavengers, which are compounds that can directly react with and detoxify aldehydes. Research has shown that pyridoxamine, salicylamine, and related 2-aminomethylphenols are effective scavengers of 4-oxo-2-Nonenal. nih.govnih.gov These compounds react with 4-oxo-2-Nonenal to form stable pyrrolo[2,1-b] nih.govnih.govoxazines. nih.govnih.gov Notably, 2-aminomethylphenols react with 4-oxo-2-Nonenal and its Michael adducts much more rapidly than lysine, suggesting their potential therapeutic use in scavenging this toxic aldehyde before it can damage proteins. nih.gov

Table 2: Investigated Strategies for Mitigating 4-oxo-2-Nonenal Toxicity

| Strategy | Mechanism of Action | Examples |

|---|---|---|

| Antioxidants | Prevent the formation of 4-oxo-2-Nonenal by inhibiting lipid peroxidation. | Vitamin E, Vitamin C, Heme oxygenase-1, Catalase, Superoxide dismutase, N-trans-feruloylputrescine |

| Aldehyde Scavengers | Directly react with and neutralize 4-oxo-2-Nonenal. | Pyridoxamine, Salicylamine, 2-Aminomethylphenols |

Advanced Research Techniques and Future Directions

Application of Chemoproteomic Platforms for Target Mapping

Chemoproteomic platforms are essential for identifying the protein targets of reactive electrophiles like 4-ONE within complex biological systems acs.orgnih.govwikipedia.org. These methodologies typically involve labeling cellular proteins with chemically modified analogues of 4-ONE, often bearing a bioorthogonal handle such as an alkyne group acs.orgmdpi.com. Subsequent detection or enrichment of these labeled proteins is achieved using techniques like click chemistry, allowing for the identification of hundreds of protein alkylation sites acs.orgnih.gov. The deuterated analogue, 4-ONE-d3, is particularly valuable in quantitative chemoproteomics, enabling precise mass spectrometry-based quantification of target engagement and adduct formation by serving as an internal standard with a distinct mass but identical chemical properties acs.org.

Utilization of Click Chemistry for Identifying Reaction Products

Click chemistry, specifically methods like copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a robust approach for identifying and characterizing the reaction products, or adducts, formed by 4-ONE mdpi.com. By employing alkyne-tagged surrogates of 4-ONE, researchers can introduce a bioorthogonal handle onto the molecule. After 4-ONE or its analogue reacts with cellular nucleophiles, a tag (e.g., fluorescent dye or biotin) functionalized with a complementary azide (B81097) group can be attached via click chemistry. This process facilitates the enrichment and subsequent identification of the modified peptides or proteins using mass spectrometry acs.orgmdpi.com. This strategy is critical for pinpointing the specific amino acid residues modified by 4-ONE and for elucidating the structural details of these adducts.

Model Protein and Lipid SystemsThe use of purified proteins or defined lipid systems allows for a focused investigation into the intrinsic reactivity of 4-ONE with specific biomolecular components. Studies employing these simplified systems can identify preferred sites of modification on proteins, such as lysine (B10760008) and cysteine residues, and characterize the types of adducts formed, including ketoamide and Michael adductsnih.govmdpi.com. Similarly, interactions with lipid systems can elucidate how 4-ONE modifies membrane components. These approaches help in understanding the fundamental chemical reactions underlying 4-ONE's biological effects, independent of cellular complexity.

| Targeted Nucleophile | Specific Residue/Moiety | Common Adduct Type | Primary Reference(s) |

| Protein | Lysine | Ketoamide | nih.govmdpi.com |

| Protein | Cysteine | Michael Adduct | nih.govmdpi.com |

| Protein | Histidine | Michael Adduct | nih.govmdpi.com |

| DNA | 2'-deoxyguanosine (B1662781) | Various adducts | mdpi.comcaymanchem.com |

In Vivo Animal Models for Investigating Pathophysiological Roles

In vivo animal models are crucial for understanding the broader pathophysiological roles of 4-ONE in the context of an intact organism and its response to oxidative stress. Research utilizing animal models has linked 4-ONE and its related compound 4-hydroxy-2-nonenal (4-HNE) to various disease states, including neurodegenerative disorders (e.g., Alzheimer's disease, Parkinson's disease, ALS), diabetes and its complications, and cardiovascular diseases such as atherosclerosis mdpi.commdpi.comnih.govmdpi.comtandfonline.comresearchgate.netphysiology.orgnih.gov. These models enable the investigation of how 4-ONE contributes to disease progression, tissue damage, and the development of specific pathologies, such as protein aggregation or inflammation. The deuterated standard, 4-ONE-d3, can be used in these in vivo studies to track the distribution, metabolism, and pharmacokinetics of 4-ONE.

| Pathophysiological Role/Context | Associated Disease/Condition | Primary Reference(s) |

| Oxidative Stress Marker | Diabetes, Neurodegenerative Diseases, Cardiovascular Disease | mdpi.commdpi.comtandfonline.comphysiology.org |

| Protein Aggregation | Parkinson's Disease, Alzheimer's Disease | mdpi.commdpi.com |

| Inflammation | Atherosclerosis | mdpi.comnih.gov |

| Mutagenesis & Carcinogenesis | General cellular damage | mdpi.comcaymanchem.com |

Emerging Methodologies for Deeper Molecular Characterization of Adducts

Characterizing the complex adducts formed by 4-ONE necessitates advanced analytical techniques. High-resolution mass spectrometry (HRMS) coupled with tandem mass spectrometry (MS/MS) is critical for determining the precise mass of adducts and for obtaining fragmentation data that aids in structural elucidation mdpi.comtandfonline.com. Advanced chromatographic separation techniques, such as liquid chromatography (LC) coupled with MS/MS, are vital for resolving and quantifying modified peptides or molecules within complex biological samples. Emerging methodologies also focus on developing more sensitive and specific assays for detecting and quantifying these adducts in various biological matrices, thereby enhancing the understanding of their formation, stability, and functional consequences.

Q & A

Q. Advanced Research Focus

- Isotopic tracing : Incubate cells with C-labeled glucose to track incorporation into this compound via lipid peroxidation pathways.

- Knockdown/knockout models : Use CRISPR-Cas9 to silence enzymes (e.g., cytochrome P450s) and assess their role in metabolizing the compound.

- Time-course assays : Measure intracellular concentrations at intervals to model metabolic turnover rates .

What role does this compound play in elucidating oxidative stress mechanisms in neurodegenerative disease models?

Q. Advanced Research Focus

- In vivo imaging : Combine deuterated probes with two-photon microscopy to visualize oxidative damage in neuronal tissues.

- Proteomic profiling : Identify adducts formed between this compound and proteins (e.g., via Michael addition) using affinity purification-MS .

- Dose-response studies : Establish thresholds for toxicity by correlating this compound levels with markers of apoptosis (e.g., caspase-3 activation).

How should researchers address ethical and reproducibility challenges when using this compound in interdisciplinary studies?

Q. Advanced Research Focus

- Data transparency : Share raw LC-MS/MS files and synthetic protocols in public repositories (e.g., Zenodo) to enhance reproducibility .

- Ethical review : For studies involving human-derived samples, ensure Institutional Review Board (IRB) approval and adherence to GDPR guidelines for data anonymization .

- Inter-lab collaboration : Conduct round-robin trials to harmonize analytical workflows across institutions .

What computational tools are recommended for modeling the interaction of this compound with cellular targets?

Q. Advanced Research Focus

- Molecular docking : Use AutoDock Vina to predict binding affinities with receptors like the Keap1-Nrf2 complex.

- Molecular dynamics (MD) simulations : Simulate deuterium’s impact on ligand-receptor stability over nanosecond timescales.

- Machine learning : Train models on existing adduct datasets to predict novel interaction sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.